Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, an acetyl group, a chloromethylphenoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Chloromethylphenoxy Group: This step involves a nucleophilic substitution reaction where the chloromethylphenoxy group is attached to the thiophene ring.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halides for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-ethoxybenzoate: Shares structural similarities but differs in the presence of an ethoxy group instead of a thiophene ring.
4-Acetamido-5-chloro-2-ethoxybenzoic acid methyl ester: Another similar compound with a different ester group.
Uniqueness
ETHYL 5-ACETYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its thiophene ring and chloromethylphenoxy group make it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H20ClNO5S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-14-7-6-13(20)8-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,23) |
InChI Key |
BPMAWVOUHJPFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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